4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides substituted with oxadiazole. This compound is of significant interest due to its potential biological activities, including insecticidal, antifungal, and herbicidal properties . The presence of the oxadiazole ring, which contains nitrogen and oxygen atoms, contributes to its diverse biological activities .
Preparation Methods
The synthesis of 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several steps:
Esterification: The starting material, benzoic acid, undergoes esterification to form an ester.
Cyanation: The ester is then converted to a nitrile through cyanation.
Cyclization: The nitrile undergoes cyclization to form the oxadiazole ring.
Aminolysis: Finally, the oxadiazole derivative reacts with an amine to form the target benzamide compound.
Industrial production methods may involve the use of advanced catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of ultrasonic irradiation and Lewis acidic ionic liquids can enhance the reaction rates and yields .
Chemical Reactions Analysis
4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with target enzymes, inhibiting their activity. This interaction can disrupt essential biological processes in pests and pathogens, leading to their death . The exact molecular pathways involved depend on the specific biological activity being targeted.
Comparison with Similar Compounds
4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
Flufenacet: A commercial herbicide with a similar amide structure.
Flubendiamide: An insecticide with a benzamide structure.
Flutolanil: A fungicide with a benzamide structure.
These compounds share structural similarities but differ in their specific biological activities and applications
Properties
IUPAC Name |
4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-18-9-5-4-8-17(18)21-25-26-22(29-21)24-20(28)16-12-10-15(11-13-16)19(27)14-6-2-1-3-7-14/h1-13H,(H,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIWPWYNWBOGRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.